molecular formula C7H8N2O2 B1602985 6-(Methylamino)nicotinic acid CAS No. 262296-02-6

6-(Methylamino)nicotinic acid

Cat. No.: B1602985
CAS No.: 262296-02-6
M. Wt: 152.15 g/mol
InChI Key: YDKUKBAONMWJHB-UHFFFAOYSA-N
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Description

6-(Methylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of a methylamino group attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylamino)nicotinic acid typically involves the methylation of nicotinic acid. One common method is the oxidation of 2-methyl-5-ethylpyridine using oxidizing agents such as potassium permanganate or nitric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, are produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored due to its efficiency and the availability of raw materials. the process generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylamino)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the nicotinic acid ring.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Hydrogen gas, metal catalysts.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(Methylamino)nicotinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-(Methylamino)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .

Properties

IUPAC Name

6-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKUKBAONMWJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624124
Record name 6-(Methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262296-02-6
Record name 6-(Methylamino)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262296-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methylamino)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylamino)pyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

A 20 ml pyridine solution of 10 g of 6-chloronicotinic acid and 27 ml of 40% methylamine aqueous solution was heated at 150° C. for 24 hours in a sealed tube. After spontaneous cooling to room temperature, this was mixed with water and adjusted to pH 3 with 1 N aqueous hydrochloric acid. The precipitated crystals were collected by filtration to obtain 5.82 g of the title compound as grayish white crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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